molecular formula C8H16N2O2 B1599035 Methyl 4-Methyl-1-piperazineacetate CAS No. 5780-70-1

Methyl 4-Methyl-1-piperazineacetate

Cat. No. B1599035
CAS RN: 5780-70-1
M. Wt: 172.22 g/mol
InChI Key: LGFZMXDFNYFURS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-Methyl-1-piperazineacetate, also known as MMPA, is a chemical compound that is widely used in scientific research. It is a derivative of piperazine and is commonly used in the synthesis of various pharmaceuticals and other organic compounds. Additionally, we will explore future directions for research on this compound.

Scientific Research Applications

Pharmaceutical Synthesis

“Methyl 4-Methyl-1-piperazineacetate” is a valuable intermediate in the synthesis of pharmaceutical compounds. Its piperazine ring is a common motif in many drugs, contributing to its pharmacological activity. The compound’s derivatives are present in more than twenty classes of pharmaceuticals .

Biological Activity Profiling

This compound is used in the biological evaluation of potential drugs. It plays a significant role in affinity-based protein profiling, which is crucial for identifying the biological targets of new drugs and understanding their mechanisms of action .

Antibacterial Applications

Derivatives of “Methyl 4-Methyl-1-piperazineacetate” have shown potential as antibacterial compounds. They are particularly useful in the development of nocathiacin analogs, which are a class of antibiotics .

Chemical Synthesis

In chemical synthesis, this compound serves as a versatile building block. It is employed in multicomponent reactions, cyclization, and annulation processes, which are fundamental in creating complex organic molecules .

Material Science

The compound’s derivatives can be used in the synthesis of materials with specific properties. For instance, it has been utilized as a cyano source in the C–H cyanation of arenes, which is a key step in producing fluorescent materials .

Medicinal Chemistry

In medicinal chemistry, “Methyl 4-Methyl-1-piperazineacetate” is used to assess the drug-likeness and bioavailability of new compounds. Its physicochemical properties, such as solubility and lipophilicity, are critical parameters in drug design .

Reference Standards

It is also used to prepare reference standards for quality tests and assays in pharmaceutical testing. This ensures the accuracy and reliability of analytical methods used in drug development .

Structural Characterization

Lastly, “Methyl 4-Methyl-1-piperazineacetate” is important in the structural characterization of complex molecules. For example, it has been used in the study of the antibiotic rifampicin, aiding in understanding its crystal structure and pharmacological properties .

properties

IUPAC Name

methyl 2-(4-methylpiperazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-9-3-5-10(6-4-9)7-8(11)12-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFZMXDFNYFURS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423644
Record name Methyl (4-methylpiperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5780-70-1
Record name Methyl (4-methylpiperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl chloroacetate (8.8 ml., 0.10 mole) was added to a solution of N-methylpiperazine (24.4. ml., 0.22 mole) in ethyl acetate (140 ml.) and the mixture was stirred for 17 hours. The reaction mixture was filtered and the solvent was removed under vacuum. The resulting oil was dissolved in methylene chloride-methanol (9:1) and purified by flash chromatography (silica) to give 2-(4-methyl-1-piperazinyl)acetic acid, methyl ester as an oil (16.3 g, 95%).
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
0.22 mol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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